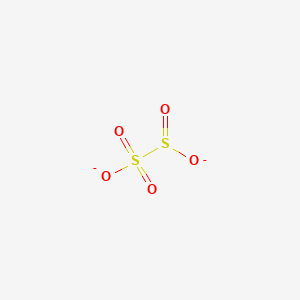
Metabisulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfite is a sulfur oxoanion and a sulfur oxide.
Q & A
Basic Research Questions
Q. What experimental parameters are critical when designing redox reactions involving sodium metabisulfite as a reducing agent?
Sodium this compound (Na₂S₂O₅) is widely used to reduce hexavalent chromium [Cr(VI)] to trivalent chromium [Cr(III)]. Key parameters include:
- pH : Optimal reduction occurs under acidic conditions (pH 2–4), as protonation enhances the reactivity of sulfite ions .
- Dosage : Stoichiometric ratios must account for competing side reactions (e.g., sulfite oxidation to sulfate). Excess this compound may introduce secondary contaminants .
- Temperature : Elevated temperatures accelerate reaction kinetics but may destabilize intermediates.
- Matrix Effects : Groundwater or industrial waste matrices may contain interfering ions (e.g., phosphates) that bind Cr(III), altering precipitation behavior .
Methodological Tip: Titration under controlled pH with real-time monitoring of redox potential (Eh) ensures reproducibility.
Q. How can sodium this compound be safely handled in laboratory settings?
- Storage : Keep in airtight containers to prevent oxidation by atmospheric oxygen. Decomposition releases SO₂, requiring ventilation .
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye irritation.
- Waste Disposal : Neutralize residual this compound with hydrogen peroxide to oxidize sulfite ions to sulfate before disposal .
Q. What spectroscopic techniques are suitable for characterizing this compound stability in aqueous solutions?
- UV-Vis Spectroscopy : Monitor absorbance at 276 nm (SO₃²⁻) and 350 nm (S₂O₅²⁻) to track decomposition kinetics .
- Ion Chromatography (IC) : Quantify sulfate (SO₄²⁻) and sulfite (SO₃²⁻) ions to assess oxidation pathways .
Advanced Research Questions
Q. How do conflicting results arise in studies comparing sodium this compound and potassium dichromate as depressants in mineral flotation?
In lead-copper flotation, sodium this compound (Na₂S₂O₅) and potassium dichromate (K₂Cr₂O₇) exhibit variable efficacy due to:
- Pulp Chemistry : Cr(VI) forms stable PbCrO₄ coatings, while Na₂S₂O₅ reduces surface oxidation but requires precise dosing to avoid over-depression .
- Ore Composition : Sulfide mineral ratios (e.g., galena vs. chalcopyrite) influence reagent selectivity.
Resolution Strategy: Conduct zeta potential measurements to compare adsorption mechanisms and microflotation tests to isolate mineral-specific responses .
Q. How can potassium this compound concentrations be optimized for metallographic etching of martensitic steels?
Beraha’s reagent (HCl, H₂O, K₂S₂O₅) etches martensite by selectively oxidizing grain boundaries. Key variables:
- Concentration : 0.6–0.9 g K₂S₂O₅ in 60 mL H₂O + 30 mL HCl, with higher concentrations increasing contrast but risking over-etching .
- Etching Time : 8–15 seconds, validated via SEM-EBSD to balance phase differentiation and surface integrity .
Methodological Tip: Pre-etch polishing with colloidal silica minimizes artifacts.
Q. How should researchers address contradictions in this compound’s antioxidant efficacy in food preservation studies?
Discrepancies arise from:
- Matrix Complexity : Interactions with lipids, proteins, or ascorbic acid alter free radical scavenging capacity.
- Analytical Methods : TBARS (thiobarbituric acid reactive substances) assays may overestimate lipid oxidation in sulfur-rich systems.
Resolution Strategy: Use ESR spectroscopy to directly quantify radical scavenging and control matrix variables via factorial experimental design .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Nonlinear Regression : Fit EC₅₀ curves using a four-parameter logistic model (e.g., Hill equation) to account for threshold effects.
- ANOVA with Post Hoc Tests : Compare treatment groups while adjusting for covariates (e.g., cell line viability, exposure duration) .
- Meta-Analysis : Pool data from independent studies to identify consensus thresholds, addressing publication bias via funnel plots .
Q. Data Reproducibility and Reporting Standards
Q. How can researchers ensure reproducibility in this compound-based synthesis protocols?
- Detailed Metadata : Report exact pH, temperature, and stirring rates, as minor variations in sulfite activation can alter reaction pathways .
- Supplementary Characterization : Include NMR, FTIR, and elemental analysis for new compounds, adhering to journal guidelines (e.g., Beilstein Journal’s requirement for ≥95% purity) .
Q. What are common pitfalls in interpreting XPS data for sulfite-oxidized surfaces?
Propriétés
Numéro CAS |
23134-05-6 |
|---|---|
Formule moléculaire |
O5S2-2 |
Poids moléculaire |
144.13 g/mol |
InChI |
InChI=1S/H2O5S2/c1-6(2)7(3,4)5/h(H,1,2)(H,3,4,5)/p-2 |
Clé InChI |
WBZKQQHYRPRKNJ-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)S(=O)(=O)[O-] |
SMILES canonique |
[O-]S(=O)S(=O)(=O)[O-] |
Synonymes |
metabisulfite metabisulphite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















